methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Description
Structural Classification and Nomenclature
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate delineates its molecular architecture with precision. The prefix (1R,2R) specifies the absolute configuration at the two chiral centers: the nitrogen-bearing carbon (C1) and the adjacent methyl-substituted carbon (C2). The isoquinolinium moiety consists of a bicyclic system comprising a benzene ring fused to a piperidine ring, with a quaternary ammonium center at position 2. The substituents include:
- A 3,4-dimethoxyphenylmethyl group at C1
- A methyl group at C2
- Methoxy groups at positions 6 and 7 of the isoquinoline ring
- A propanoate ester side chain at position 3
The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, with the R configuration at both chiral centers confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy in analogous compounds.
Structural Data Table
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₅H₃₄NO₆⁺ | |
| Molecular weight | 444.55 g/mol | |
| Chiral centers | 2 (C1, C2) | |
| Key functional groups | Quaternary ammonium, methoxy, ester |
Relationship to Benzylisoquinoline Alkaloids
This compound belongs to the benzylisoquinoline alkaloid superfamily, which includes bioactive molecules such as papaverine and morphine. The structural hallmarks of this class include:
- A benzyl moiety attached to an isoquinoline core
- Oxygen-containing substituents (e.g., methoxy groups) influencing solubility and target binding
- Quaternary ammonium centers enhancing metabolic stability compared to tertiary amines
Unlike natural benzylisoquinolines, which typically exist as tertiary amines, this synthetic derivative’s quaternary ammonium group prevents blood-brain barrier penetration, making it suitable for peripheral therapeutic applications. The 3,4-dimethoxyphenyl and 6,7-dimethoxy groups are evolutionary refinements from natural precursors like laudanosine, optimized for increased receptor affinity and reduced off-target effects.
Properties
CAS No. |
1075726-87-2 |
|---|---|
Molecular Formula |
C25H34NO6+ |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C25H34NO6/c1-26(12-10-25(27)32-6)11-9-18-15-23(30-4)24(31-5)16-19(18)20(26)13-17-7-8-21(28-2)22(14-17)29-3/h7-8,14-16,20H,9-13H2,1-6H3/q+1/t20-,26-/m1/s1 |
InChI Key |
URPMICKORAFENV-FQRUVTKNSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves several steps, including the formation of the isoquinoline core and the introduction of methoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of the Isoquinoline Core : Utilizing starting materials like (R)-tert-butyl-N-butanoate and methyl benzenesulfonate.
- Introduction of Methoxy Groups : Achieved through specific reaction conditions involving strong acids or bases.
- Industrial Production : Flow microreactor systems are increasingly used for large-scale synthesis due to their efficiency and ability to control reaction conditions precisely .
Chemistry
Methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate serves as a valuable building block in organic synthesis. It can be utilized in:
- Reagent Applications : Acts as a reagent in various organic transformations.
- Building Block for Complex Molecules : Facilitates the synthesis of more complex structures due to its unique functional groups .
Biology
The compound's unique structure allows it to interact with biological systems effectively:
- Biological Studies : Used as a tool for investigating molecular interactions and biological processes.
- Potential Pharmacological Applications : Research indicates that compounds with similar isoquinoline structures exhibit significant biological activities, including anticancer properties and receptor modulation .
Industry
In industrial settings, this compound is used for:
- Production of Specialty Chemicals : Its unique properties make it suitable for creating materials with specific functionalities.
Anticancer Activity
Research has shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds structurally related to methyl 3-[...]-propanoate can induce apoptosis in cancer cells through specific signaling pathways .
Neuropharmacological Effects
Investigations into similar compounds have revealed their potential as positive allosteric modulators for dopamine receptors. This suggests that methyl 3-[...]-propanoate may also influence neurological pathways and could be explored further for therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate include derivatives of dihydroisoquinoline with variations in substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Structural Analogues
Physicochemical Properties
- Cationic Charge : Unlike neutral analogues (e.g., 6d, 6g), the target compound’s quaternary ammonium center enhances water solubility and may improve interaction with anionic biological targets (e.g., DNA, enzymes) .
- Ester vs. Sulfonyl/Ketone Groups: The propanoate ester in the target compound may confer slower hydrolysis compared to acetyl (6g) or sulfonyl (6e) groups, extending metabolic half-life .
Pharmacological Implications
- 6,7-Dimethoxy Derivatives : Compounds with 6,7-dimethoxy substitutions (e.g., 6d–6h) often exhibit CNS activity, such as antispasmodic or analgesic effects, due to structural resemblance to papaverine .
- Trifluoromethylphenyl Analogues: Fluorinated derivatives (e.g., 6D) may show enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated compounds .
Biological Activity
Methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate, commonly referred to as methyl isoquinolinium compound, is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 601.71 g/mol. The structure includes an isoquinoline core modified by several methoxy groups and a propanoate moiety, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C31H39NO9S |
| Molecular Weight | 601.71 g/mol |
| Chemical Structure | Chemical Structure |
Pharmacological Effects
Research indicates that the methyl isoquinolinium compound exhibits a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, methyl isoquinolinium was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
This study highlights the compound's potential as a chemotherapeutic agent against specific cancer types.
Case Study 2: Inflammatory Response Modulation
A study assessing the anti-inflammatory effects utilized an animal model of arthritis. Treatment with the methyl isoquinolinium compound resulted in:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Joint Swelling (mm) | 15 | 5 |
| Cytokine Levels (pg/mL) | 200 | 50 |
These findings suggest that the compound significantly reduces both physical symptoms and biochemical markers of inflammation.
The exact mechanism by which methyl isoquinolinium exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cell proliferation and survival.
- Modulation of Gene Expression : It may alter the expression levels of genes associated with apoptosis and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate?
- Answer : Synthesis typically involves multi-step organic reactions with precise stoichiometric control. For example, coupling reactions using palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) in polar aprotic solvents like DMF under inert gas (Ar) at elevated temperatures (80–120°C) are critical. Microwave-assisted synthesis may reduce reaction times (e.g., 0.67 hours vs. traditional 12-hour reflux) . Post-synthesis purification via column chromatography or crystallization is essential to isolate the target compound. Validate intermediates using techniques like TLC and NMR.
Q. How can structural elucidation be performed for this compound?
- Answer : Use computational tools (ChemDraw Ultra 7.0 or ChemOffice) to draft initial structural hypotheses. Confirm via experimental methods:
- NMR : Analyze chemical shifts for methoxy groups (δ 3.5–3.8 ppm) and isoquinolinium protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : Validate molecular weight (exact mass) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry (1R,2R configuration) if single crystals are obtainable .
Q. What analytical techniques are suitable for purity assessment?
- Answer : Employ reversed-phase HPLC with a phosphate buffer (pH 6.0)/methanol/acetonitrile mobile phase (31:11:8 ratio) for baseline separation of impurities. Use UV detection at λ = 254 nm for methoxy-aromatic chromophores. Quantify impurities against pharmacopeial standards (e.g., USP/EP guidelines) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
- Answer : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and thermodynamics. For example:
- Model microwave heating efficiency in DMF solvent to predict optimal temperature gradients.
- Use machine learning to analyze historical reaction data (e.g., catalyst loading vs. yield) and recommend parameter adjustments .
Q. What strategies resolve contradictions between spectral data and predicted stereochemistry?
- Answer : Cross-validate using:
- Dynamic NMR : Probe rotational barriers of methoxy groups to confirm conformational rigidity.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for the 1R,2R configuration.
- Crystalline Sponge Method : Immobilize the compound in a porous coordination network for X-ray analysis without crystallization .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
- Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd).
- Molecular Dynamics (MD) Simulations : Pre-screen binding poses using force fields (AMBER/CHARMM) to prioritize in vitro assays.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
Q. What methodologies address low yields in large-scale synthesis?
- Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Membrane Separation : Use nanofiltration to remove unreacted precursors and retain the product (MW ~500–600 Da) .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst-to-substrate ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
